3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H9FO4 and a molecular weight of 224.19 g/mol This compound is characterized by the presence of a fluorine atom, a benzodioxin ring, and a propenoic acid moiety
Preparation Methods
The synthesis of 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:
Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the propenoic acid moiety: This step involves the reaction of the benzodioxin intermediate with an appropriate propenoic acid derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid include:
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol: This compound has a similar benzodioxin ring but differs in the functional group attached to the ring.
(3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione 3-oxime: This compound contains a benzodioxin ring with additional functional groups, making it structurally more complex.
(3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2-one: Another structurally related compound with a different set of functional groups.
These compounds share some structural similarities but differ in their functional groups and overall complexity, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C11H9FO4 |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9FO4/c12-9-3-7(1-2-10(13)14)11-8(4-9)5-15-6-16-11/h1-4H,5-6H2,(H,13,14) |
InChI Key |
RIBPFILKLFAJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)C=CC(=O)O)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.